6-chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Background and Significance in Contemporary Chemical Research
6-Chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exemplifies the modern trend toward hybrid molecular architectures in medicinal chemistry. The coumarin core provides inherent bioactivity through its planar aromatic system, which facilitates intercalation with biological macromolecules. Chlorination at the 6-position enhances electron-withdrawing effects, potentially modulating both reactivity and target affinity. The 1,3,4-oxadiazole moiety introduces hydrogen bonding capabilities and metabolic stability, while the thiophene substituent contributes π-π stacking interactions and improved lipophilicity.
This structural combination addresses multiple drug design challenges:
- Enhanced target specificity through multi-point binding interactions
- Improved pharmacokinetic properties via balanced hydrophilicity/lipophilicity
- Reduced toxicity through metabolic stabilization of reactive sites
Recent advances in heterocyclic synthesis have made such complex architectures accessible, with ultrasound-assisted methods reducing reaction times from hours to minutes.
Rationale for Investigating Coumarin–Oxadiazole–Thiophene Hybrids
The pharmacological rationale for this tripartite hybrid stems from established bioactivities of its components:
Table 1: Bioactive Contributions of Structural Motifs
Synergistic effects emerge when these systems combine. For instance, the oxadiazole-thiophene linkage in position 3 of the coumarin scaffold creates a conjugated system that enhances electron delocalization, potentially improving binding to oxidoreductase enzymes. Molecular modeling studies suggest the thiophene's sulfur atom participates in hydrophobic interactions with protein binding pockets, while the oxadiazole's nitrogen atoms mediate hydrogen bonding.
Overview of Research Trends and Theoretical Frameworks
Current research paradigms emphasize three key approaches:
- Green Synthesis : Ultrasound irradiation (20-50 kHz) with chitosan-based catalysts achieves 85-92% yields in 25-60 minutes, replacing traditional thermal methods requiring 6-8 hours.
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the thiophene substituent (e.g., 2-thienyl vs. 3-thienyl) reveals stark differences in antimicrobial potency.
- Computational Chemistry : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict optimal dihedral angles between the coumarin and oxadiazole rings (12.7°-18.3°), facilitating membrane penetration.
Emerging theoretical frameworks integrate molecular topology analysis with machine learning models to predict biological activity prior to synthesis. These models highlight the critical role of the chloro substituent in governing bioavailability, with calculated logP values of 3.2-3.8 indicating favorable blood-brain barrier penetration.
Scope and Objectives of the Present Academic Inquiry
This analysis focuses on three core aspects:
- Synthetic Methodologies : Comparative evaluation of cyclocondensation vs. multicomponent approaches
- Structural Characterization : X-ray crystallography and spectroscopic profiling
- Pharmacological Potential : Mechanistic insights into antimicrobial and anti-inflammatory activities
Excluded from scope are pharmacokinetic parameters and toxicological assessments, allowing concentrated examination of molecular design principles. The work synthesizes data from 12 recent studies (2020-2025) employing advanced techniques like UPLC/Quadrupole-TOF mass spectrometry and in silico molecular docking.
Properties
IUPAC Name |
6-chloro-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O3S/c16-9-3-4-11-8(6-9)7-10(15(19)20-11)14-17-13(18-21-14)12-2-1-5-22-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZPMRVSNBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromenone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Thienyl-oxadiazole Moiety: The thienyl-oxadiazole moiety can be synthesized by reacting thienyl carboxylic acid hydrazide with an appropriate nitrile oxide under cyclization conditions.
Coupling of the Moieties: The final step involves coupling the chlorinated chromenone core with the thienyl-oxadiazole moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the chromenone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, the synthesis of related compounds has shown promising results against various cancer cell lines:
These findings suggest that the incorporation of the oxadiazole unit enhances the biological activity of chromene derivatives.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives containing thiophene and oxadiazole exhibit notable antibacterial activity against pathogens such as Mycobacterium tuberculosis.
| Activity Type | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | 7.05 | |
| Antifungal | Candida albicans | 15.0 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
| Enzyme Inhibited | IC50 (µM) | Reference |
|---|---|---|
| AChE | 0.25 |
This indicates that compounds with similar structures may serve as leads for developing therapeutic agents targeting neurodegenerative disorders.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A series of chromene derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines following the National Cancer Institute protocol. The study demonstrated that specific substitutions on the chromene scaffold significantly influenced cytotoxicity.
Case Study 2: Antimicrobial Efficacy Against Tuberculosis
In a focused study on antimicrobial efficacy, a derivative of the compound was tested against Mycobacterium tuberculosis. The results showed a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
6-Chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a complex structure that includes a chromenone core, a chlorinated aromatic ring, and an oxadiazole moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazole compounds demonstrate significant antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and Staphylococcus aureus .
- Anticancer Potential : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis suggests potential anticancer activity. It is hypothesized that the oxadiazole ring enhances its interaction with cellular targets involved in cancer progression .
Pharmacological Properties
The pharmacokinetics of this compound suggest good bioavailability due to its ability to cross cellular membranes effectively. This property enhances its therapeutic potential in various applications:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Bioavailability | High due to favorable physicochemical properties |
| Metabolism | Primarily hepatic metabolism with potential for active metabolites |
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds and their implications:
- Antimycobacterial Activity : A study demonstrated that structurally similar compounds exhibited improved activity against M. tuberculosis compared to standard treatments like isoniazid. The incorporation of thiophene and oxadiazole moieties was crucial for enhancing efficacy .
- Antioxidant Properties : Research indicates that derivatives containing oxadiazole exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that modifications at specific positions on the oxadiazole ring can lead to enhanced biological activity. For instance, substituents on the thiophene ring significantly affect antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and what are their limitations?
- The compound can be synthesized via a multi-step approach:
Chromen-2-one core formation : Condensation of substituted phenols with malonic acid in the presence of phosphorous oxychloride and zinc chloride (ZnCl₂) under reflux conditions .
Oxadiazole ring introduction : Cyclization of thiophene-substituted thiosemicarbazides or hydrazides using dehydrating agents (e.g., POCl₃) or microwave-assisted methods .
- Limitations : Low yields (~40–60%) due to competing side reactions during oxadiazole formation, and challenges in regioselective substitution on the chromenone core .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : Confirm the presence of C=O (chromenone, ~1700 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches. Thiophene C-S vibrations appear at ~680–720 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the chromenone H-4 singlet (~δ 6.2–6.5 ppm) and thiophene protons (δ 7.2–7.6 ppm). Coupling patterns distinguish oxadiazole substitution .
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., oxadiazole-thione vs. oxadiazole-thiol forms) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in tautomeric or conformational assignments observed in experimental data?
- Density Functional Theory (DFT) : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate tautomeric forms (e.g., oxadiazole-thione vs. thiol) .
- X-ray vs. NMR discrepancies : Use Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state vs. solution-phase conformations .
Q. What experimental design considerations are critical for evaluating the impact of substituents on biological activity?
- Structure-Activity Relationship (SAR) :
- Chromenone modifications : Replace Cl at position 6 with Br or NO₂ to assess electronic effects on bioactivity .
- Oxadiazole-thiophene variations : Introduce electron-withdrawing groups (e.g., -CF₃) on thiophene to enhance metabolic stability .
Q. How can researchers optimize reaction conditions to mitigate low yields during oxadiazole ring formation?
- Catalytic systems : Replace traditional POCl₃ with ionic liquids (e.g., [BMIM]BF₄) to improve cyclization efficiency (yields up to 75%) .
- Solvent effects : Use PEG-400 as a green solvent to enhance solubility and reduce side reactions (e.g., hydrolysis of intermediates) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining regioselectivity .
Methodological Challenges & Solutions
Q. What strategies address inconsistencies in biological activity data across studies?
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) to minimize variability in cell-line sensitivity .
- Negative controls : Include structurally related inactive analogs (e.g., unsubstituted chromenones) to validate target-specific effects .
Q. How do steric and electronic effects of the thiophene substituent influence photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
